2,4,6-trimethylpyrimidine hydrochloride
Description
Historical Perspectives on Methylated Pyrimidine (B1678525) Chemistry
The history of pyrimidine chemistry is intrinsically linked to the study of nucleic acids. While pyrimidine and its derivatives were known in the early 19th century, the laboratory synthesis of a pyrimidine was first reported in 1879. wikipedia.org The exploration of methylated pyrimidines gained momentum with the discovery of 5-methylcytosine (B146107) in tuberculinic acid in 1925. acs.org This discovery opened the door to understanding the role of methylation in biological systems. Early research in the mid-20th century further expanded the field, with studies focusing on the synthesis and properties of various methylated purines and pyrimidines. nih.govacs.org These foundational studies paved the way for contemporary research into the diverse applications of methylated pyrimidine derivatives, including their use as building blocks in medicinal chemistry and materials science.
Structural Significance of the 2,4,6-Trimethylpyrimidine (B372508) Moiety
The 2,4,6-trimethylpyrimidine moiety possesses a unique structural arrangement that dictates its chemical behavior. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In 2,4,6-trimethylpyrimidine, three methyl groups are substituted at the 2, 4, and 6 positions of this ring. The IUPAC name for this compound is 2,4,6-trimethylpyrimidine, and it has the molecular formula C₇H₁₀N₂. nih.gov
The presence of methyl groups on the pyrimidine ring has several important implications. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in chemical transformations. Furthermore, the steric hindrance provided by the methyl groups, particularly at the 2 and 6 positions flanking the nitrogen atoms, can direct the outcome of reactions, making it a useful tool in organic synthesis. exsyncorp.com X-ray crystallography studies on pyrimidine derivatives have provided detailed insights into their three-dimensional structures, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding their function and for designing new molecules with specific properties. nih.goviucr.orgiucr.org
Below is a table summarizing some of the key properties of 2,4,6-trimethylpyrimidine:
| Property | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol nih.gov |
| IUPAC Name | 2,4,6-trimethylpyrimidine nih.gov |
| CAS Registry Number | 22114-27-8 nih.gov |
Interactive Data Table:
The structural features of the 2,4,6-trimethylpyrimidine moiety make it a valuable component in the design of functional molecules. For instance, its derivatives have been explored in the development of novel compounds with potential biological activities. acs.org
Role of the Hydrochloride Form in Research Contexts
In many research applications, 2,4,6-trimethylpyrimidine is utilized in its hydrochloride salt form. A hydrochloride is an acid salt formed from the reaction of an organic base, in this case, the amine functionality of the pyrimidine ring, with hydrochloric acid. wikipedia.org This conversion to a salt has several practical advantages in a research context.
One of the primary benefits of forming a hydrochloride salt is the significant improvement in water solubility. wikipedia.orgwisdomlib.org The free base form of many organic compounds, including pyrimidines, often exhibits poor solubility in aqueous media. By converting it to a hydrochloride salt, the polarity of the molecule is increased, facilitating its dissolution in water and other polar solvents. This is particularly important for biological assays and other experiments that require aqueous conditions. acs.orgnih.gov The increased solubility can also lead to more reliable and reproducible results in various experimental setups.
Another key advantage is the enhanced stability and shelf-life of the compound. wikipedia.orgsciencemadness.org The hydrochloride salt is generally a more stable, crystalline solid compared to the free base, which may be an oil or a less stable solid. This increased stability makes the compound easier to handle, weigh accurately, and store for extended periods without significant degradation. sciencemadness.org The formation of the hydrochloride salt can also protect the amine group from unwanted side reactions. wikipedia.org
The table below outlines the key differences between the free base and hydrochloride forms of a compound:
| Feature | Free Base | Hydrochloride Salt |
| Solubility | Generally lower in water | Generally higher in water wikipedia.orgwisdomlib.org |
| Stability | Can be less stable, with a shorter shelf-life wikipedia.orgsciencemadness.org | Typically more stable, with a longer shelf-life wikipedia.orgsciencemadness.org |
| Physical State | Can be an oil or a solid | Usually a crystalline solid |
| Handling | Can be more challenging | Easier to handle and weigh |
Interactive Data Table:
Structure
3D Structure of Parent
Properties
CAS No. |
64897-98-9 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2,4,6-trimethylpyrimidine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H |
InChI Key |
CMDBEXVQGADTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Route Development
Established Pathways for 2,4,6-Trimethylpyrimidine (B372508) Core Synthesis
The formation of the 2,4,6-trimethylpyrimidine core is central to the synthesis of its hydrochloride salt. Several classical and modern synthetic strategies can be employed for this purpose, primarily involving condensation and cycloaddition reactions.
Hantzsch-Type Condensation Reactions
While the Hantzsch synthesis is renowned for the preparation of dihydropyridines and their corresponding pyridines, an analogous approach can be adapted for pyrimidine (B1678525) synthesis. acs.orgwikipedia.orgwikipedia.org This method typically involves the multicomponent reaction of a β-dicarbonyl compound, an aldehyde, and a nitrogen source. wikipedia.org For the synthesis of 2,4,6-trimethylpyrimidine, acetylacetone (pentane-2,4-dione) serves as the β-dicarbonyl component.
The reaction mechanism generally proceeds through initial condensation steps to form enamine and chalcone-like intermediates, which then undergo a Michael addition and subsequent cyclization and dehydration to form the dihydropyrimidine ring. Aromatization to the final pyrimidine can occur in a subsequent step.
Table 1: Hantzsch-Type Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Product |
|---|
This table illustrates a typical Hantzsch reaction for a pyridine (B92270) derivative, highlighting the types of reactants and conditions that can be adapted for pyrimidine synthesis.
Cycloaddition Approaches for Pyrimidine Ring Formation
Cycloaddition reactions offer a powerful and versatile strategy for the construction of the pyrimidine ring. These reactions can be categorized based on the number of atoms contributed by each reactant to the final ring system.
A relevant example is the [3+3] cycloaddition, which can be utilized for the synthesis of pyrimidine derivatives from precursors like acetylacetone and urea. mdpi.com This approach involves the condensation of a three-atom component with another three-atom fragment to form the six-membered pyrimidine ring. For instance, the reaction between acetylacetone and urea can lead to the formation of a pyrimidine ring, which can be further functionalized. mdpi.com
Diels-Alder reactions, a type of [4+2] cycloaddition, are also a cornerstone in the synthesis of six-membered rings. acsgcipr.org In the context of pyrimidine synthesis, this could involve the reaction of a 1,3-diazadiene with a suitable dienophile. While direct application to 2,4,6-trimethylpyrimidine is less commonly reported, the principles of inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are often employed for the synthesis of various substituted pyrimidines. acsgcipr.org
Urea-Based Cyclocondensation Methods
The condensation of urea or its derivatives with 1,3-dicarbonyl compounds is a direct and widely used method for the synthesis of pyrimidin-2-ones. For the synthesis of 2,4,6-trimethylpyrimidine, a variation of this method using a different nitrogen source, such as acetamidine, is more direct. The reaction of pentane-2,4-dione with acetamidine hydrochloride is a common and efficient route to 2,4,6-trimethylpyrimidine.
The mechanism involves the initial formation of a Schiff base between one of the carbonyl groups of the diketone and the amidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Targeted Synthesis of 2,4,6-Trimethylpyrimidine Hydrochloride Salt
Once the 2,4,6-trimethylpyrimidine free base is synthesized, it can be readily converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base in an appropriate organic solvent, such as ethanol or diethyl ether, with hydrogen chloride. The hydrogen chloride can be introduced as a gas or as a solution in a suitable solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
A patented method for the preparation of the analogous 2,4,6-trimethylpyridine (B116444) hydrochloride involves reacting the free base with concentrated sulfuric acid in an industrial ethanol solvent to form the sulfate salt, which is then isolated and can be further purified by recrystallization. google.com A similar principle of salt formation and purification can be applied for the hydrochloride derivative.
Strategies for Selective Derivatization in Pyrimidine Synthesis
The functionalization of the 2,4,6-trimethylpyrimidine core allows for the introduction of various substituents, leading to a diverse range of derivatives. Selective derivatization often targets the methyl groups or the pyrimidine ring itself.
Selective halogenation of the methyl groups can be achieved under specific conditions. For instance, reaction with N-halosuccinimides in the presence of a radical initiator can lead to the substitution of hydrogen atoms on the methyl groups with halogen atoms. libretexts.org The reactivity of the methyl groups at positions 2, 4, and 6 may differ, allowing for a degree of regioselectivity.
Oxidation of the methyl groups to carboxylic acids can be accomplished using strong oxidizing agents like potassium permanganate (B83412). wikipedia.org This transformation opens up further possibilities for derivatization, such as esterification or amidation.
Direct functionalization of the pyrimidine ring, such as halogenation, can also be achieved. The electronic nature of the pyrimidine ring, with its electron-deficient character, influences the position of electrophilic substitution.
Challenges and Advancements in Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 2,4,6-trimethylpyrimidine and its hydrochloride salt presents several challenges. These include the cost and availability of starting materials, reaction efficiency, product purity, and waste management.
Recent advancements in scalable synthesis focus on the development of more efficient and environmentally friendly methods. The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some pyrimidine syntheses. nih.gov Furthermore, the development of robust and recyclable catalysts is an active area of research aimed at improving the sustainability of the manufacturing process. For industrial applications, continuous flow chemistry is also being explored as a means to improve safety, consistency, and scalability.
Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trimethylpyrimidine
Fundamental Reactivity Pathways
The reactivity of 2,4,6-trimethylpyrimidine (B372508) is characterized by a duality: the electron-deficient nature of the pyrimidine (B1678525) ring, which favors nucleophilic attack, and the presence of activating methyl groups that enable electrophilic substitution at the otherwise unreactive C-5 position.
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is inherently electron-poor due to the presence of two electron-withdrawing nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. thieme-connect.dethieme-connect.de However, this deactivation can be overcome by the presence of electron-donating substituents on the ring. thieme-connect.dethieme-connect.de In 2,4,6-trimethylpyrimidine, the three methyl groups serve as activating groups, sufficiently increasing the electron density of the ring to allow for electrophilic attack.
This substitution occurs preferentially at the C-5 position, which is the only unsubstituted carbon on the ring and is activated by the adjacent methyl groups. Reactions such as halogenation, nitration, and nitrosation are possible at this site when at least one electron-donating group is present on the pyrimidine ring. thieme-connect.dethieme-connect.de A specific example of this reactivity is the formation of 5-chloro-2,4,6-trimethylpyrimidine (B3254672) through the pyrolysis of 2,4,5-trimethyl-1H-imidazole in the presence of chloroform, demonstrating a direct electrophilic substitution on the C-5 position. thieme-connect.de
Nucleophilic Additions and Substitutions on the Pyrimidine Ring
The electron-withdrawing character of the two nitrogen atoms significantly reduces electron density at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack. thieme-connect.dethieme-connect.de In 2,4,6-trimethylpyrimidine, these positions are occupied by methyl groups, which generally prevents direct nucleophilic substitution of a leaving group like a halide. However, the pyrimidine ring system can undergo more complex reactions.
When the pyrimidine nitrogen is quaternized to form an N-alkylpyrimidinium salt, the ring becomes even more activated towards nucleophiles. Studies on 1,2,4,6-tetramethylpyrimidinium iodide have shown that it reacts with nucleophiles like ammonia. researchgate.net This can lead to demethylation or a ring transformation process known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wur.nl In this pathway, the nucleophile adds to the ring, causing it to open and subsequently re-close, potentially exchanging atoms with the nucleophile. researchgate.netwur.nl For certain derivatives, such as N-benzoyliminopyrimidines formed from 2,4,6-trimethylpyrimidine, the steric bulk of the methyl groups at the 2, 4, and 6 positions effectively blocks these sites from nucleophilic substitution reactions. wur.nl
Regioselectivity in Methyl Group Functionalization
The methyl groups of 2,4,6-trimethylpyrimidine are themselves reactive sites, particularly for deprotonation (metalation) reactions using strong bases.
Preferential Metalation at C-4 Methyl Group
Research has demonstrated remarkable regioselectivity in the metalation of 2,4,6-trimethylpyrimidine. When treated with phenyllithium, the compound undergoes metalation exclusively at the methyl group in the C-4 position. dss.go.th This specific deprotonation generates a nucleophilic carbanion that can then be used in subsequent reactions with various electrophiles, allowing for targeted functionalization of the C-4 methyl group.
| Reaction | Reagent | Site of Reaction | Outcome |
| Metalation | Phenyllithium | C-4 Methyl Group | Exclusive deprotonation |
Influence of Electronic and Steric Factors on Regioselectivity
The exclusive metalation at the C-4 methyl group over the electronically similar C-6 methyl group and the potentially more acidic C-2 methyl group is a result of a complex interplay between electronic and steric effects.
Electronic Effects : The C-2 position is situated between two electronegative nitrogen atoms, which would be expected to increase the acidity of the protons on the C-2 methyl group, making it a likely target for deprotonation.
Steric Effects : Conversely, the C-2 position is also the most sterically hindered, flanked by both ring nitrogens. The C-4 and C-6 positions are less sterically encumbered. The observed exclusive reactivity at the C-4 position suggests that the accessibility of this site for the base (phenyllithium) is the dominant factor. dss.go.th While the C-4 and C-6 positions are electronically equivalent, the precise reason for the lack of reaction at the C-6 methyl group in this specific reported instance is not fully elaborated but points to subtle steric or complexation effects guiding the reagent.
Proton Transfer Dynamics and Basicity Considerations (relevant to hydrochloride formation)
The ability of 2,4,6-trimethylpyrimidine to form a hydrochloride salt is a direct function of its basicity, which is governed by the availability of the lone pair electrons on the nitrogen atoms for protonation.
The presence of three electron-donating methyl groups increases the electron density on the ring nitrogens, enhancing their basicity compared to unsubstituted pyrimidine. thieme-connect.de However, steric factors can also play a role. In highly crowded molecules like 2,4,6-tri-t-butylpyrimidine, steric hindrance around the nitrogen atoms can impede solvation of the conjugate acid, thereby weakening the base. researchgate.net While less sterically hindered than the tri-t-butyl derivative, the methyl groups in 2,4,6-trimethylpyrimidine still exert some steric influence.
The basicity of the compound is quantified by its pKa value, which is predicted to be approximately 3.4. guidechem.comlookchem.com This value indicates that 2,4,6-trimethylpyrimidine is a weak base. The protonation occurs at one of the ring nitrogen atoms, forming the 2,4,6-trimethylpyrimidinium cation. This cation then readily forms an ionic bond with the chloride ion from an acid like hydrochloric acid (HCl) to yield the stable salt, 2,4,6-trimethylpyrimidine hydrochloride.
| Compound | Predicted pKa |
| 2,4,6-Trimethylpyrimidine | ~3.4 |
Impact of Steric Hindrance on Reaction Efficiencies (e.g., Knoevenagel Condensation)
The reactivity of the methyl groups on the 2,4,6-trimethylpyrimidine ring is significantly influenced by steric hindrance, which can impact the efficiency of condensation reactions such as the Knoevenagel condensation. The presence of three methyl groups in close proximity on the pyrimidine ring creates a sterically congested environment that can impede the approach of reactants and the formation of the transition state, thereby affecting reaction rates and yields.
Research into the synthesis of substituted pyrimidines has provided insights into the role of steric effects. For instance, in reactions involving the modification of the pyrimidine core, the degree of substitution on the ring has been observed to influence the reaction rate. A study on the reaction of 1,2,3-triazines with amidines to form pyrimidines revealed that while a single methyl group at the C4 position of the triazine had minimal effect on the reaction rate, the presence of dimethyl substitution at the C4 and C6 positions resulted in a noticeable decrease in reaction speed. organic-chemistry.org This observation suggests that the increased steric bulk from the additional methyl group hinders the reaction.
In the context of Knoevenagel condensation, where a carbonyl compound reacts with an active methylene (B1212753) compound, the steric environment around both reactants is crucial. While the methyl groups of 2,4,6-trimethylpyrimidine can participate in such reactions, their reactivity is tempered by steric factors. The methyl groups at positions 4 and 6 are generally the more reactive sites for condensation reactions. However, the presence of the adjacent methyl group at position 2, along with the nitrogen atoms in the ring, contributes to a crowded steric environment.
This steric hindrance can lead to lower reaction yields or require more forcing reaction conditions compared to less substituted pyrimidines. For example, while some synthetic methods for pyrimidine derivatives are robust and can tolerate sterically demanding substituents, researchgate.net other approaches show a marked decrease in yield when bulky groups are present. rsc.org In reactions where ketones are used as the carbonyl component in Knoevenagel condensations, an increase in steric congestion around the ketone has been shown to negatively impact the reaction yield. researchgate.net A similar principle applies to the pyrimidine reactant; the more sterically hindered the methyl group, the less accessible it is for condensation.
To illustrate the impact of steric hindrance on the Knoevenagel condensation, consider the hypothetical reaction of different methyl-substituted pyrimidines with a model aldehyde. The expected trend would be a decrease in reaction efficiency as the number of methyl groups increases, due to the escalating steric hindrance around the reactive methyl sites.
Table 1: Representative data on the effect of methyl substitution on the efficiency of Knoevenagel condensation of pyrimidines with a model aldehyde.
| Pyrimidine Derivative | Number of Methyl Groups | Relative Steric Hindrance | Predicted Reaction Yield (%) |
| 4-Methylpyrimidine | 1 | Low | 85 |
| 4,6-Dimethylpyrimidine | 2 | Moderate | 65 |
| 2,4,6-Trimethylpyrimidine | 3 | High | 40 |
Note: The data in this table are representative and based on documented trends in the literature concerning steric hindrance in related heterocyclic systems. organic-chemistry.orgresearchgate.net The yields are hypothetical and serve to illustrate the expected impact of steric hindrance.
Development and Study of 2,4,6 Trimethylpyrimidine Derivatives and Analogs
Synthesis and Characterization of Substituted Methylpyrimidine Derivatives
The methyl groups on the 2,4,6-trimethylpyrimidine (B372508) ring serve as reactive handles for the introduction of various functional groups. Condensation reactions and oxidations are common strategies to elaborate these positions, leading to a wide array of substituted pyrimidines.
Styryl-functionalized pyrimidines are synthesized through condensation reactions between a methyl group on the pyrimidine (B1678525) ring and an aromatic aldehyde. This reaction, often of the Knoevenagel type, extends the conjugation of the pyrimidine system, which can influence its photophysical properties. For instance, the condensation of 2-methylquinoline (B7769805) derivatives with aromatic aldehydes, catalyzed by indium trichloride, yields 2,4-distyrylquinolines. nih.gov This methodology can be adapted for the synthesis of styryl-pyrimidines. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov
The introduction of a styryl group is confirmed by spectroscopic methods. In ¹H and ¹³C NMR spectra, the signals corresponding to the methyl group disappear and are replaced by new signals for the vinyl and aromatic protons and carbons of the styryl moiety. nih.gov
Table 1: Synthesis of Styryl-Functionalized Analogs
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Observation |
|---|---|---|---|---|
| 2,4,6-Trimethylpyrimidine | Aromatic Aldehyde | Acid or Base | (E)-2-(Arylvinyl)-4,6-dimethylpyrimidine | Formation of a new vinyl group |
The synthesis of carboxylic acid and carbaldehyde derivatives of pyrimidine is a key step toward further functionalization. One established method for introducing a carboxyl group is through the oxidation of a methyl group. For example, 2,4,6-trimethylpyridine (B116444) can be oxidized with potassium permanganate (B83412) to yield collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org A similar approach can be envisioned for 2,4,6-trimethylpyrimidine.
The synthesis of pyrimidine-5-carboxaldehydes has been achieved through methods like the Reimer-Tiemann reaction on appropriately substituted hydroxypyrimidines. researchgate.net The presence of electron-releasing groups, such as methyl groups, on the pyrimidine ring is often necessary for the success of this reaction. researchgate.net For instance, the formylation of 2,4,6-trichloropyrimidine (B138864) can be achieved to produce 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), a versatile intermediate for further synthesis. shd-pub.org.rs
Furthermore, 5-amino-6-pyrimidinecarboxylic acid derivatives have been synthesized and studied. nih.govnih.gov These compounds are typically prepared through multi-step sequences involving cyclization and subsequent functional group manipulations.
Table 2: Synthesis of Carboxylic Acid and Carbaldehyde Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,4,6-Trimethylpyridine | Potassium Permanganate | Collidinic Acid | wikipedia.org |
| Substituted Hydroxypyrimidines | Chloroform, Base (Reimer-Tiemann) | Pyrimidine-5-carboxaldehyde | researchgate.net |
| 2,4,6-Trichloropyrimidine | Formylating Agent | 2,4,6-Trichloropyrimidine-5-carbaldehyde | shd-pub.org.rs |
Pyrimidine-Thione Derivatives and Their Chemical Behavior
Pyrimidine-thiones are a class of derivatives where one or more of the carbonyl groups in a pyrimidinone are replaced by a thiocarbonyl group. These compounds exhibit interesting chemical reactivity and have been explored for various synthetic applications.
A common method for the synthesis of pyrimidine-2-thiones is the thionation of the corresponding pyrimidin-2-one. Reagents like Lawesson's reagent and phosphorus pentasulfide are effective for this conversion. researchgate.net The reaction involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom.
Alternatively, pyrimidine-2-thiones can be synthesized through cyclocondensation reactions. For example, the reaction of a β-dicarbonyl compound, an aldehyde, and thiourea (B124793) (Biginelli reaction) can yield dihydropyrimidine-2-thiones.
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond. libretexts.org While direct examples of oxidative addition reactions involving the C=S bond of 2,4,6-trimethylpyrimidine-thione are not extensively documented, the general principles of this reaction type can be considered. The thiocarbonyl group in pyrimidine-thiones has the potential to react with low-valent metal centers.
Photochemical reactions of pyrimidine-2-thione derivatives have been studied, such as their cycloaddition with alkynes and alkenes. researchgate.net These reactions, while not formal oxidative additions, demonstrate the reactivity of the thione group and can lead to the formation of new heterocyclic systems.
Halogenated 2,4,6-Trimethylpyrimidine Intermediates for Cross-Coupling
Halogenated pyrimidines are valuable intermediates in organic synthesis, particularly for their use in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions.
The introduction of halogen atoms onto the pyrimidine ring can be achieved through various methods. For instance, 2,4,6-trichloropyrimidine is a commercially available and versatile starting material. shd-pub.org.rs The chlorine atoms can be selectively substituted with different nucleophiles or used in cross-coupling reactions. The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde has been demonstrated, where the chlorine atoms are displaced by nucleophiles under phase transfer catalysis conditions. shd-pub.org.rs
The synthesis of halogenated intermediates can also be achieved through direct halogenation of the pyrimidine ring or its precursors. For example, bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) is a reagent used for electrophilic halogenations. orgsyn.org
Table 3: Halogenated Pyrimidine Intermediates and Their Applications
| Halogenated Intermediate | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Nucleophilic Aromatic Substitution | Substituted Pyrimidines | shd-pub.org.rs |
| Halogenated Bithiazoles | Suzuki, Stille, Negishi Coupling | Functionalized Bithiazoles | nih.gov |
Structural Modifications and Scaffold Diversity
The pyrimidine nucleus serves as a foundational component in numerous biologically significant molecules, including DNA and RNA. nih.gov Its inherent versatility has made it a "privileged scaffold" in medicinal chemistry, spurring extensive research into the synthesis and exploration of its derivatives for a wide array of therapeutic applications. nih.govmdpi.com The 2,4,6-trimethylpyrimidine moiety, in particular, offers a unique starting point for structural modifications, leading to a diverse range of chemical scaffolds with varied and often enhanced biological activities.
Researchers have systematically modified the 2,4,6-trimethylpyrimidine core to explore new chemical spaces and to optimize interactions with biological targets. These modifications often involve the substitution or functionalization of the methyl groups at the 2, 4, and 6 positions, as well as alterations to the pyrimidine ring itself.
One common strategy involves the oxidation of the methyl groups to introduce other functional groups. For instance, the oxidation of the methyl groups of 2,4,6-trimethylpyridine, a related heterocyclic compound, with potassium permanganate yields collidinic acid. wikipedia.org This transformation introduces carboxylic acid functionalities, which can serve as handles for further synthetic manipulations, such as amide bond formation or esterification, thereby expanding the scaffold diversity.
Another approach to achieving scaffold diversity is through "scaffold hopping," where the core heterocyclic structure is replaced with a different, yet functionally similar, ring system. nih.gov This technique aims to identify novel scaffolds that may offer improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects. For example, in the development of Notum inhibitors, researchers have explored various heterocyclic scaffolds, including furano[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, as alternatives to the initial pyrimidine-based leads. nih.gov These modifications, which involve replacing the pyrimidine ring with a fused bicyclic system, have led to the discovery of potent inhibitors with improved characteristics. nih.gov
The introduction of different substituents at various positions on the pyrimidine ring is a widely used method to generate a library of analogs. The synthesis of 2,4,6-triarylpyridine analogues, for instance, has been achieved through multicomponent reactions, demonstrating the feasibility of introducing a variety of aryl groups onto the pyridine (B92270) core. researchgate.netresearchgate.net This approach allows for the fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its biological activity.
Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems has been shown to be a fruitful strategy for creating novel scaffolds. The synthesis of 2H-pyrazolo[4,3-c]pyridines, for example, involves the construction of a pyrazole (B372694) ring fused to a pyridine core. nih.gov This creates a rigid, bicyclic scaffold that can present substituents in a well-defined spatial orientation, facilitating specific interactions with biological targets.
The following table summarizes some of the structural modifications applied to pyrimidine and related heterocyclic scaffolds and the resulting diversity of chemical structures.
| Original Scaffold | Modification Strategy | Resulting Scaffold | Key Research Finding | Reference |
| Pyrimidine | Scaffold Hopping | Furano[2,3-d]pyrimidine | Replacement of a methyl group with a trifluoromethyl group restored potent Notum inhibition activity. nih.gov | nih.gov |
| Pyrimidine | Scaffold Hopping | Thieno[2,3-d]pyrimidine | Offered the advantage of slightly lower lipophilicity compared to other analogs. nih.gov | nih.gov |
| Pyrimidine | Scaffold Hopping | 3-Methylimidazolin-4-one amides | Identified as potent inhibitors of Notum with activity across multiple assay formats. nih.gov | nih.gov |
| Pyridine | Functionalization | 2,4,6-Triarylpyridines | Multicomponent reaction allows for the synthesis of diverse analogues with potential biological activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Pyrazole | Ring Fusion | 2H-Pyrazolo[4,3-c]pyridines | Created a versatile library of compounds evaluated for cytotoxicity against cancer cell lines. nih.gov | nih.gov |
The exploration of these structural modifications has significantly expanded the chemical space around the 2,4,6-trimethylpyrimidine core, leading to the development of a wide range of analogs with diverse and interesting properties. This ongoing research underscores the importance of the pyrimidine scaffold as a versatile platform for the design and discovery of new chemical entities. nih.gov
Research on Coordination Chemistry of 2,4,6-Trimethylpyrimidine Hydrochloride Remains Undocumented
Extensive searches of scientific literature and chemical databases have revealed a significant lack of available research on the coordination chemistry of the specific compound this compound. While the broader field of pyrimidine-based ligands and their metal complexes is a known area of study, scholarly articles detailing the design, synthesis, and structural analysis of coordination compounds involving this compound are not present in the public domain.
Investigations into the synthesis and application of pyrimidine derivatives in coordination chemistry do exist. For instance, research has been conducted on the metal complexes of Schiff base ligands derived from substituted pyrimidines, such as 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. researchgate.net These studies demonstrate that the pyrimidine motif can be a valuable component in the design of polydentate ligands, coordinating with various transition metals to form mononuclear and polynuclear structures. researchgate.net The characterization of such complexes is typically achieved through techniques like elemental analysis, molar conductivity, magnetic susceptibility, and various spectroscopic methods. researchgate.net
However, the specific ligand requested, 2,4,6-trimethylpyrimidine, does not appear as a subject of study in the context of coordination chemistry in the available literature. Searches for this compound frequently lead to information on a similarly named but structurally different molecule, 2,4,6-trimethylpyridine , also known as collidine. wikipedia.orgorgsyn.orgchemicalland21.com 2,4,6-trimethylpyridine and its derivatives are well-documented as ligands in a variety of transition metal complexes. wikipedia.org
The synthesis of 2,4,6-trimethylpyridine is well-established, and its use in organic synthesis is common. wikipedia.org Furthermore, the preparation of its hydrochloride salt is a standard procedure. google.com In contrast, detailed synthetic procedures and, critically, any applications in coordination chemistry for 2,4,6-trimethylpyrimidine hydrochloride are absent from the reviewed sources.
Due to this absence of published research, it is not possible to provide a scientifically accurate and informative article on the coordination chemistry and ligand applications of this compound as per the requested outline. The fundamental data required to discuss the design principles, synthesis of metal complexes, and spectroscopic and structural elucidation of its coordination compounds are not available.
Coordination Chemistry and Ligand Applications of 2,4,6 Trimethylpyrimidine Derivatives
Spectroscopic and Structural Elucidation of Coordination Compounds
X-ray Crystallographic Analysis of Metal-Pyrimidine Complexes
In metal-pyrimidine complexes, coordination typically occurs through one or both of the ring nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the steric bulk of substituents on the pyrimidine (B1678525) ring. For instance, in some Schiff base complexes derived from pyrimidine, the pyrimidyl nitrogen atom is a key coordination site. researchgate.net
The crystal structure of metal complexes reveals the coordination geometry around the central metal ion, which can range from tetrahedral and square planar to octahedral. ekb.egjocpr.com For example, studies on various metal complexes with pyrimidine-derived Schiff bases have shown distorted octahedral arrangements. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, often play a crucial role in the stabilization of the crystal lattice. In the case of 2,4,6-trimethylpyrimidine (B372508) hydrochloride, the presence of the chloride counter-ion and the potential for hydrogen bonding involving the pyridinium (B92312) proton would significantly influence the crystal packing.
To illustrate the type of data obtained from X-ray crystallographic studies of related systems, the following table presents hypothetical data for a generic metal complex of a substituted pyrimidine.
Interactive Data Table: Hypothetical Crystallographic Data for a Metal-Pyrimidine Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.76 |
| c (Å) | 14.53 |
| β (°) | 105.2 |
| Metal-N1 bond length (Å) | 2.05 |
| N1-Metal-N1' bond angle (°) | 89.5 |
Note: This data is illustrative and not from a specific study on 2,4,6-trimethylpyrimidine hydrochloride.
The analysis of such data provides insights into the nature of the metal-ligand bond and the steric and electronic effects of the substituents on the pyrimidine ring. jocpr.comspuvvn.edu
Vibrational and Electronic Spectroscopy in Coordination Environments
Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are indispensable tools for characterizing metal complexes and understanding the nature of metal-ligand bonding.
Vibrational Spectroscopy: The coordination of a pyrimidine ligand to a metal ion typically leads to shifts in the vibrational frequencies of the pyrimidine ring. ias.ac.in The C=N and C=C stretching vibrations within the pyrimidine ring are particularly sensitive to coordination. Upon complexation, these bands often shift to higher frequencies, indicating a strengthening of these bonds due to the donation of electron density from the nitrogen lone pair to the metal ion.
In the case of this compound, the protonation of one of the ring nitrogens will already have a significant effect on the vibrational spectrum compared to the free base. Upon coordination to a metal ion, further shifts in the vibrational bands would be expected. The magnitude of these shifts can provide information about the strength of the metal-ligand bond. New bands may also appear in the low-frequency region of the spectrum, corresponding to the metal-ligand stretching vibrations.
Electronic Spectroscopy: The electronic spectrum of a metal complex provides information about the electronic transitions within the molecule, including d-d transitions centered on the metal ion and charge-transfer transitions between the metal and the ligand. libretexts.org The electronic spectrum of the free 2,4,6-trimethylpyrimidine ligand would be characterized by π→π* and n→π* transitions. ias.ac.in
Upon coordination to a metal ion, the energies of these transitions can be altered. More significantly, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear. The nature and energy of these transitions depend on the specific metal ion and its oxidation state. For instance, d-d transitions are typically weak and observed in the visible region for transition metal complexes, providing information about the coordination geometry and ligand field strength. libretexts.org
The following table summarizes the expected spectroscopic changes upon coordination of a pyrimidine ligand.
Interactive Data Table: Spectroscopic Features of Pyrimidine Ligands and their Metal Complexes
| Spectroscopic Technique | Free Ligand | Coordinated Ligand | Information Gained |
| Infrared (IR) | C=N stretch at ~1580 cm⁻¹ | Shift to higher frequency | Strength of metal-ligand bond |
| Ring vibrations | Perturbation of bands | Confirmation of coordination | |
| UV-Visible (UV-Vis) | π→π* and n→π* transitions | Shifts in ligand-centered bands | Effect of coordination on ligand electronics |
| Appearance of d-d or charge transfer bands | Coordination geometry, metal-ligand interactions |
Electronic Structure and Bonding Analysis in Metal Complexes
The electronic structure and bonding in metal complexes of pyrimidine derivatives can be described using molecular orbital (MO) theory. The interaction between the filled π orbitals and the nitrogen lone pair orbitals of the pyrimidine ligand with the vacant d-orbitals of the metal ion leads to the formation of a coordinate covalent bond.
The methyl groups in 2,4,6-trimethylpyrimidine are electron-donating, which increases the electron density on the pyrimidine ring and particularly at the nitrogen atoms. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted pyrimidine.
Theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed understanding of the electronic structure and bonding. These calculations can be used to generate molecular orbital diagrams, which illustrate the mixing of ligand and metal orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters that relate to the reactivity and electronic properties of the complex. mdpi.com
The bonding in these complexes is typically characterized by σ-donation from the nitrogen lone pairs of the pyrimidine ligand to the metal d-orbitals. Depending on the metal and its electronic configuration, there may also be a degree of π-backbonding from filled metal d-orbitals to the empty π* orbitals of the pyrimidine ring. This back-donation would strengthen the metal-ligand bond and can be observed through shifts in the vibrational frequencies of the ligand.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. emerypharma.com For 2,4,6-trimethylpyrimidine (B372508) hydrochloride, NMR provides unambiguous evidence of the compound's identity and purity.
For a complete structural assignment of complex molecules like 2,4,6-trimethylpyrimidine hydrochloride, a suite of 1D and 2D NMR experiments is essential. emerypharma.comemory.edu
¹H NMR: A standard one-dimensional proton NMR spectrum would be the first step. For the analogous compound 2,4,6-trimethylpyridine (B116444), distinct signals are observed for the methyl groups and the ring protons. spectrabase.com In this compound, one would expect to see two signals for the methyl groups (a singlet for the C4/C6 methyls and a singlet for the C2 methyl) and a singlet for the lone ring proton (H5). The integration of these peaks would correspond to a 6:3:1 ratio.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the related 2,4,6-trimethylpyridine, signals for the methyl carbons and the distinct ring carbons are readily identified. spectrabase.com For this compound, distinct peaks would be expected for the C2, C4/C6, and C5 carbons, as well as for the methyl carbons.
2D NMR Spectroscopy: To resolve any ambiguities and confirm assignments, 2D NMR techniques are employed. wikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. emerypharma.com In this case, it would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would definitively link the H5 proton signal to the C5 carbon signal and the methyl proton signals to their respective methyl carbon signals. emerypharma.com
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2,4,6-trimethylpyrimidine, based on data from analogous pyrimidine (B1678525) and pyridine (B92270) structures. orgsyn.org
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / 2D NMR Correlation |
| CH ₃ (at C2) | ~2.5 | ~24 | HMBC to C2 and C6 |
| CH ₃ (at C4, C6) | ~2.4 | ~21 | HMBC to C4/C6 and C5 |
| C5-H | ~6.9 | ~118 | HSQC to C5; HMBC to C4 and C6 |
| C 2 | - | ~167 | HMBC from C2-CH₃ |
| C 4, C 6 | - | ~165 | HMBC from C4/C6-CH₃ and C5-H |
| C 5 | - | ~118 | HSQC to C5-H |
Note: The table presents expected values based on analogous compounds. Actual values may vary.
Solid-state NMR (ssNMR) is uniquely powerful for characterizing the structure and interactions within a crystalline solid, such as a hydrochloride salt. nsf.gov For this compound, ssNMR can unambiguously determine the site of protonation. The formation of the hydrochloride salt involves the protonation of one of the basic nitrogen atoms of the pyrimidine ring by hydrochloric acid. nih.govwikipedia.org
Techniques like ¹³C{¹⁴N} or ¹³C{¹⁵N} ssNMR can be used as an "attached nitrogen test" to identify which carbons are directly bonded to a nitrogen atom. nih.goviastate.edu Furthermore, ³⁵Cl ssNMR is highly sensitive to the local environment of the chloride ion, providing a distinct fingerprint of the solid form and revealing details about hydrogen bonding interactions between the protonated pyrimidine cation (N⁺-H) and the chloride anion (Cl⁻). rsc.orgnih.gov These interactions are fundamental to the supramolecular assembly of the salt in the crystal lattice. nsf.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis
An IR spectrum of the closely related 2,4,6-trimethylpyridine hydrochloride shows characteristic absorption bands. nist.gov For this compound, one would expect to observe:
N-H Stretching: A broad band in the region of 2500-3000 cm⁻¹, characteristic of the N⁺-H stretch in a hydrochloride salt.
C-H Stretching: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).
C=N and C=C Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the pyrimidine ring. ias.ac.inresearchgate.net
C-H Bending: Vibrations in the 1375-1475 cm⁻¹ region corresponding to methyl group deformations.
The table below outlines the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |
| N⁺-H Stretch | 2500 - 3000 | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Functional Group |
| Aliphatic C-H Stretch | 2850 - 3000 | Functional Group |
| C=N / C=C Ring Stretch | 1400 - 1650 | Fingerprint |
| CH₃ Bending | 1375 - 1475 | Fingerprint |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org For this compound, the analysis would typically be performed on the free base, 2,4,6-trimethylpyrimidine, after in-source dissociation of the HCl.
The exact mass of the 2,4,6-trimethylpyrimidine free base (C₈H₁₂N₂) is approximately 136.10 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern can be predicted based on the stability of the resulting ions. The fragmentation of the analogous 2,4,6-trimethylpyridine shows a very stable molecular ion. massbank.eunist.gov A primary fragmentation pathway for 2,4,6-trimethylpyrimidine would likely involve the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation at m/z = 121. youtube.com Further fragmentation could involve the loss of hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). nih.govresearchgate.net
| Ion | m/z (mass-to-charge ratio) | Identity |
| [C₈H₁₂N₂]⁺ | 136 | Molecular Ion (M⁺) |
| [C₇H₉N₂]⁺ | 121 | [M - CH₃]⁺ |
| [C₆H₈N]⁺ | 94 | [M - CH₃CN]⁺ (from M⁺) |
X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction for Polymorphism Analysis of the Hydrochloride Salt
Powder X-ray diffraction (PXRD) is a fundamental tool for the analysis of crystalline solids and is particularly crucial for identifying and characterizing different polymorphic forms of a substance. Polymorphs are different crystal structures of the same compound, which can exhibit distinct physical properties. A PXRD study of this compound would involve recording the diffraction pattern of a powdered sample. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By systematically preparing the hydrochloride salt under various conditions (e.g., different solvents, temperatures, and crystallization rates), any resulting polymorphic forms could be identified by their unique PXRD patterns. However, without experimental work to generate and analyze these forms, a discussion on the polymorphism of this specific compound remains speculative.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.govwjarr.com These methods are used to determine the electronic structure of molecules, providing a foundation for predicting a wide range of properties. For pyrimidine (B1678525) derivatives, DFT calculations are frequently used to optimize molecular geometries and compute electronic properties. ijcce.ac.irjchemrev.com
Prediction of Electronic Properties (e.g., HOMO-LUMO Gaps)
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally indicates higher reactivity. wjarr.com
DFT calculations have been successfully employed to determine the HOMO-LUMO gaps for various pyrimidine derivatives. For instance, a study on potential analgesic pyrimidine derivatives calculated HOMO-LUMO gaps ranging from 3.63 eV to 3.88 eV using the B3LYP/6-311++G(d,p) level of theory. wjarr.com Another investigation on triazolo[1,5-a]pyrimidine derivatives reported that a nitro-substituted compound had the lowest LUMO energy and energy gap, indicating high reactivity. journalijar.com These studies demonstrate that the electronic properties are highly sensitive to the nature of the substituents on the pyrimidine ring.
For 2,4,6-trimethylpyrimidine (B372508) hydrochloride, the protonation of the pyrimidine ring would be expected to significantly influence its electronic properties. The positive charge would likely lower the energies of both the HOMO and LUMO orbitals. The precise HOMO-LUMO gap would depend on the specific interactions with the chloride counter-ion and any solvent effects.
Table 1: Representative Calculated Electronic Properties of Pyrimidine Derivatives from Literature
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculation Method |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | -5.46 | -1.59 | 3.87 | B3LYP/6-311++G(d,p) wjarr.com |
| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | -5.57 | -1.94 | 3.63 | B3LYP/6-311++G(d,p) wjarr.com |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | -5.53 | -1.65 | 3.88 | B3LYP/6-311++G(d,p) wjarr.com |
| 5,7-diphenyl-4,7-dihydro- nih.govijcce.ac.irjchemrev.comtriazolo[1,5-a]pyrimidine derivative with NO2 group | Not specified | Lowest | Lowest | B3LYP/6-311G(df,pd) journalijar.com |
This table presents data for illustrative pyrimidine derivatives from cited literature to demonstrate the application of computational methods. The values are not for 2,4,6-trimethylpyrimidine hydrochloride.
Conformational Analysis and Energetics
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and the energy differences between its various spatial arrangements. For a molecule like 2,4,6-trimethylpyrimidine, the rotation of the methyl groups is a key conformational consideration. While specific conformational analysis of this compound is not readily found, studies on other substituted heterocycles provide a framework for such an investigation. rsc.orgrsc.org
Molecular Orbital Analysis for Understanding Reactivity and Bonding
Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule, which is fundamental to understanding its bonding and reactivity. The HOMO and LUMO are often referred to as the frontier molecular orbitals, as they are primarily involved in chemical reactions. youtube.com The distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack.
In pyrimidine, the nitrogen atoms possess lone pairs of electrons, which are typically located in non-bonding orbitals that can act as HOMOs. irjweb.com The π-system of the aromatic ring gives rise to a series of π and π* orbitals. For 2,4,6-trimethylpyrimidine, the electron-donating methyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack at the carbon atoms, particularly at positions 2, 4, and 6. wikipedia.org
In the case of this compound, protonation at one of the nitrogen atoms would significantly alter the MO landscape. The positive charge would make the ring even more electron-deficient, enhancing its susceptibility to nucleophilic attack. A detailed MO analysis would reveal the precise changes in orbital energies and distributions upon protonation.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While no specific studies on the reaction mechanisms of this compound are available, the general reactivity of pyrimidines has been computationally investigated.
For example, electrophilic substitution reactions are expected to occur at the 5-position of the pyrimidine ring, which is the least electron-deficient carbon atom. wikipedia.org Computational modeling could be used to study the reaction pathway of, for instance, nitration or halogenation, by mapping the potential energy surface and locating the transition state structure. This would provide a quantitative understanding of the reaction's feasibility and kinetics. Similarly, the mechanism of nucleophilic substitution at the 2-, 4-, or 6-positions, which are activated by the electron-withdrawing nature of the ring nitrogens, could be modeled.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com These theoretical predictions can be compared with experimental data to confirm the structure of a compound and to aid in the assignment of spectral features.
For pyrimidine derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FTIR and Raman spectra after applying appropriate scaling factors. nih.govphyschemres.org Similarly, NMR chemical shifts can be calculated with a high degree of accuracy, which is particularly useful for complex molecules where spectral interpretation can be challenging. researchgate.netgithub.io
Emerging Research Directions and Potential Applications in Advanced Materials and Catalysis
Role of 2,4,6-Trimethylpyrimidine (B372508) Derivatives in Organic Catalysis
The pyrimidine (B1678525) nucleus is a cornerstone in the development of various catalytic systems, and derivatives of 2,4,6-trimethylpyrimidine are poised to play a significant role in this area. The versatility of the pyrimidine scaffold allows for its incorporation into a range of catalysts, including organocatalysts, metal complexes, and nanocatalysts. acs.org
Research has demonstrated the use of diverse catalytic methods for the synthesis of pyrimidine derivatives themselves. For instance, multicomponent reactions catalyzed by Lewis acids or nano-Fe3O4 particles have been employed to produce highly substituted pyrimidines. growingscience.com One-pot, three-component reactions of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of magnetic nano-Fe3O4 particles serve as an efficient, solvent-free method for synthesizing pyrimidine derivatives. growingscience.com Furthermore, iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org These synthesis methods highlight the adaptability of the pyrimidine core in catalytic transformations.
A notable development is the acid-controlled selective synthesis of 2,4,6-triaryl pyrimidines from aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. aip.org In this process, the choice of Lewis acid catalyst plays a crucial role in directing the reaction towards the desired pyrimidine product. aip.org Similarly, the synthesis of unsymmetrical pyrimidines has been achieved through the cyclization of chalcones with guanidine (B92328) hydrochloride in the presence of a base like NaOH. mdpi.com
While direct catalytic applications of 2,4,6-trimethylpyrimidine hydrochloride are still an emerging area of research, the established catalytic potential of the broader pyrimidine family suggests that derivatives of 2,4,6-trimethylpyrimidine could be developed into effective catalysts for a variety of organic transformations. The methyl groups on the pyrimidine ring offer sites for functionalization, allowing for the tuning of steric and electronic properties to create tailored catalysts.
Precursors for Optoelectronic and Photofunctional Materials
The inherent electronic properties of the pyrimidine ring make it an attractive component for the design of novel optoelectronic and photofunctional materials. researchgate.netrsc.org The electron-deficient nature of the pyrimidine core allows it to function as an excellent electron acceptor in push-pull molecular architectures, which are fundamental to achieving desired luminescence and nonlinear optical (NLO) properties. researchgate.netresearchgate.net
Recent studies have highlighted the potential of pyrimidine derivatives in various optoelectronic applications:
Organic Light-Emitting Diodes (OLEDs): A series of green thermally activated delayed fluorescence (TADF) emitters based on a D-π-A-π-D (Donor-π-Acceptor-π-Donor) design, incorporating a 2-substituted pyrimidine as the acceptor unit, have been developed. nih.gov By modifying the substituent on the pyrimidine ring, researchers were able to fine-tune the emissive characteristics and achieve a high external quantum efficiency of nearly 25% in OLED devices. nih.gov
Luminescent Materials: Arylpyrimidines have been extensively investigated as luminescent materials over the past two decades. researchgate.net The fluorescence properties of pyrimidine derivatives can be tailored by introducing different substituents. For example, a study on 4-aryl(hetaryl)pyrimidines with highly electron-donating substituents demonstrated a range of emission maxima, with a thiophene-containing derivative showing the most long-wavelength emission at 577 nm. researchgate.net The luminescence of pyrimidines has been observed at low temperatures, with studies showing that the lactim forms can fluoresce and phosphoresce. aip.org
Nonlinear Optical (NLO) Materials: The π-deficient and electron-withdrawing characteristics of the pyrimidine core make it an ideal candidate for creating push-pull molecules with significant NLO properties. rsc.org These materials have potential applications in optical data processing and storage. rsc.org
The synthesis of 2-aminopyrimidine (B69317) with pimelic acid has led to the formation of a novel crystal with a measured optical band gap and photoluminescence emission at 353 nm, indicating its potential as an optoelectronic material. chalcogen.ro Although research on this compound in this specific context is not yet widespread, its structural features suggest it could serve as a valuable precursor for creating new photofunctional materials. The trimethylated pyrimidine core can be functionalized to create extended π-conjugated systems necessary for optoelectronic activity.
Supramolecular Chemistry and Self-Assembly Processes
The ability of pyrimidine derivatives to form well-defined supramolecular structures through non-covalent interactions, particularly hydrogen bonding, makes them excellent candidates for applications in supramolecular chemistry and self-assembly. nih.govnih.gov The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents can be designed to act as hydrogen bond donors, leading to the formation of complex and functional architectures.
Key research findings in this area include:
Complex Supramolecular Structures: The self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides has been shown to form intricate flower-shaped supramolecular structures. nih.govresearchgate.net These complex assemblies are driven by hierarchical non-covalent interactions, demonstrating the potential to create highly organized nanoscale objects from single molecules. nih.govresearchgate.net
Hydrogen-Bonded Networks: In a study of salts and cocrystals involving aminopyrimidine derivatives, the formation of various hydrogen-bonding motifs, such as R22(8) ring motifs, was observed. nih.gov In the case of 2,4,6-triaminopyrimidinium 3-nitrobenzoate, the cations form base pairs through N-H···N hydrogen bonds, creating a DADA array. nih.gov
Nano-aggregates from Amphiphiles: Pyrimidine-based cationic amphiphiles have been synthesized and shown to self-assemble into thermodynamically stable nano-aggregates in aqueous solutions above a critical aggregation concentration. researchgate.net
The hydrochloride salt of 2,4,6-trimethylpyrimidine is particularly interesting for supramolecular chemistry. The presence of the chloride counter-ion and the protonated pyrimidine ring introduces strong hydrogen bonding capabilities, which can be exploited to direct the self-assembly of molecules into predictable and ordered structures. This opens up possibilities for the design of new materials with applications in areas such as crystal engineering, drug delivery, and the creation of porous materials.
Development of Novel Reagents in Synthetic Chemistry
Substituted pyrimidines are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules with important biological and industrial applications. lifechemicals.comgrowingscience.comnih.gov The reactivity of the pyrimidine ring and its substituents allows for a diverse array of chemical transformations, making them valuable reagents for synthetic chemists. growingscience.com
The synthesis of the pyrimidine core itself can be achieved through various multicomponent reactions, highlighting its accessibility as a starting material. researchgate.net For example, a sustainable, metal- and additive-free method has been developed to synthesize 2,4,6-trisubstituted pyrimidines from vinyl thianthrenium salts and nitriles. rsc.org Another approach involves the iridium- or manganese-catalyzed four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com
Once formed, the substituted pyrimidine can undergo further functionalization. The methyl groups of 2,4,6-trimethylpyrimidine, for instance, are analogous to those on 2,4,6-trimethylpyridine (B116444) (collidine) and can be expected to exhibit similar reactivity. The methyl groups on collidine can be oxidized to carboxylic acids, and the compound itself is used in dehydrohalogenation reactions. wikipedia.org This suggests that the methyl groups of 2,4,6-trimethylpyrimidine could be functionalized to create a variety of new synthetic intermediates.
Furthermore, the pyrimidine ring can be a part of more complex synthetic strategies. For instance, novel chalcones synthesized from 3-acetyl coumarin (B35378) and various aldehydes have been used to create a series of pyrimidine-containing condensation products. nih.gov The synthesis of compounds of the pyrimidine series has also been achieved through the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine. nih.gov
The versatility of this compound as a starting material, combined with the rich chemistry of the pyrimidine ring system, positions it as a valuable reagent for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic: What synthetic routes are recommended for 2,4,6-trimethylpyrimidine hydrochloride, and how can reaction selectivity be optimized?
Methodological Answer:
The synthesis of 2,4,6-trimethylpyrimidine derivatives often begins with halogenated precursors. For example, 2,4-dichloro-6-methylpyrimidine can undergo sequential Suzuki–Miyaura cross-coupling reactions followed by Knoevenagel condensation to introduce arylvinyl groups. The C4 position exhibits higher reactivity than C2, enabling selective functionalization . For the hydrochloride salt, post-synthetic treatment with HCl in anhydrous conditions (e.g., ethanol or THF) is typical. Optimization involves controlling stoichiometry (HCl:amine ratio), temperature (0–5°C to avoid decomposition), and solvent polarity to precipitate the hydrochloride salt efficiently.
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
The compound is classified as a skin/eye irritant (Category 2) and respiratory irritant (Category 3). Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists.
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?
Methodological Answer:
Discrepancies in reactivity (e.g., cross-coupling efficiency or nucleophilic substitution rates) often arise from steric hindrance caused by the three methyl groups. To address this:
- Kinetic Studies: Compare reaction rates under identical conditions (solvent, catalyst loading) using model substrates (e.g., 2,4-dimethylpyrimidine) to isolate steric effects.
- Computational Modeling: Density Functional Theory (DFT) can predict electron density at reactive sites (e.g., C2 vs. C4) to explain selectivity differences .
- Catalyst Screening: Bulky ligands (e.g., XPhos) may improve coupling yields by mitigating steric clashes .
Advanced: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per industry standards) .
- NMR: and NMR in DO or DMSO-d confirm protonation states and methyl group positions.
- X-ray Crystallography: Resolves crystal packing and salt formation (e.g., HCl coordination geometry) .
- Elemental Analysis: Verify C/H/N/Cl ratios to confirm stoichiometry.
Advanced: How do the methyl groups influence its application in multi-step syntheses (e.g., as a building block)?
Methodological Answer:
The trimethyl groups:
- Limit Functionalization: Steric hindrance restricts reactions to less crowded positions (e.g., C4 in Suzuki couplings) .
- Enhance Stability: Methyl groups reduce ring oxidation, making the compound suitable for high-temperature reactions.
- Modulate Solubility: Hydrophobicity increases, requiring polar aprotic solvents (DMF, DMSO) for solubility.
Advanced: What strategies mitigate environmental risks from waste containing this compound?
Methodological Answer:
- Neutralization: Treat aqueous waste with sodium bicarbonate to neutralize HCl before disposal.
- Adsorption: Use activated carbon to capture organic residues from solvent waste.
- Regulatory Compliance: Partner with licensed waste management firms for incineration (≥850°C) to prevent chlorinated byproducts .
Basic: What are its key physicochemical properties relevant to experimental design?
Methodological Answer:
- Melting Point: ~200–220°C (decomposes above 250°C).
- Solubility: Highly soluble in water (>100 mg/mL), moderate in ethanol (~50 mg/mL).
- Stability: Hygroscopic; store in desiccators under nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
